Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate
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Overview
Description
Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate is a chemical compound that belongs to the class of organic phosphates It is characterized by the presence of a phosphate group attached to a sugar moiety, specifically a hexose sugar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate typically involves the phosphorylation of the corresponding sugar derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired phosphate ester. Common reagents used in this synthesis include phosphorus oxychloride (POCl3) and sodium hydroxide (NaOH). The reaction is usually conducted in an aqueous medium at a specific pH to optimize the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pH, and concentration of reagents, is essential to achieve high efficiency and consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized derivatives .
Scientific Research Applications
Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and in the development of novel pharmaceuticals.
Mechanism of Action
The mechanism of action of disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate involves its interaction with specific molecular targets and pathways. The phosphate group can participate in phosphorylation reactions, which are crucial for regulating various biological processes. The compound may also act as a substrate for enzymes involved in metabolic pathways, influencing cellular functions and signaling .
Comparison with Similar Compounds
Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL phosphate can be compared with other similar compounds, such as:
Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL sulfate: Similar in structure but contains a sulfate group instead of a phosphate group.
Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL nitrate: Contains a nitrate group in place of the phosphate group.
Disodium 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL acetate: Features an acetate group instead of a phosphate group.
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
disodium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOZWBXYGZXXRX-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Na2O9P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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